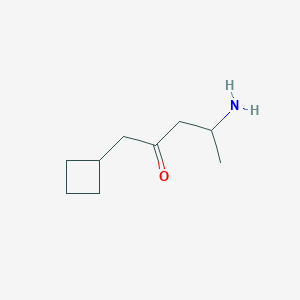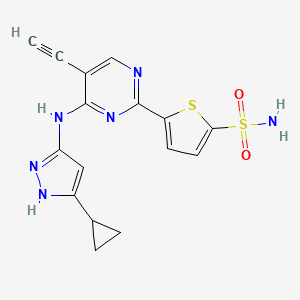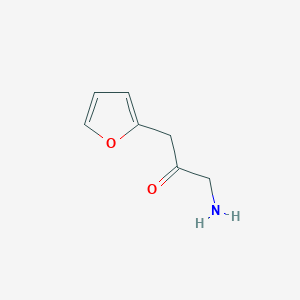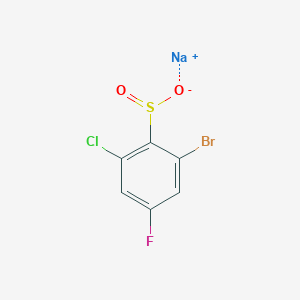
N-(3-aminopropyl)-2-bromo-5-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-aminopropyl)-2-bromo-5-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminopropyl group, a bromine atom, and a methoxy group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-2-bromo-5-methoxybenzamide typically involves the reaction of 2-bromo-5-methoxybenzoic acid with 3-aminopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .
化学反応の分析
Types of Reactions
N-(3-aminopropyl)-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The aminopropyl group can participate in coupling reactions with other electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield N-(3-aminopropyl)-2-amino-5-methoxybenzamide .
科学的研究の応用
N-(3-aminopropyl)-2-bromo-5-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(3-aminopropyl)-2-bromo-5-methoxybenzamide involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with target proteins, while the bromine and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- N-(3-aminopropyl)-2-nitrobenzamide
- N-(3-aminopropyl)-2-chloro-5-methoxybenzamide
- N-(3-aminopropyl)-2-fluoro-5-methoxybenzamide
Uniqueness
N-(3-aminopropyl)-2-bromo-5-methoxybenzamide is unique due to the presence of the bromine atom, which can participate in specific interactions that are not possible with other halogens. This uniqueness can be exploited in designing molecules with tailored properties for specific applications .
特性
分子式 |
C11H15BrN2O2 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC名 |
N-(3-aminopropyl)-2-bromo-5-methoxybenzamide |
InChI |
InChI=1S/C11H15BrN2O2/c1-16-8-3-4-10(12)9(7-8)11(15)14-6-2-5-13/h3-4,7H,2,5-6,13H2,1H3,(H,14,15) |
InChIキー |
NVKQHQIIHOJJHM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


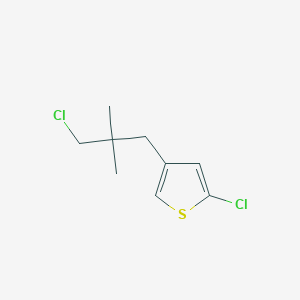

methanol](/img/structure/B13182039.png)
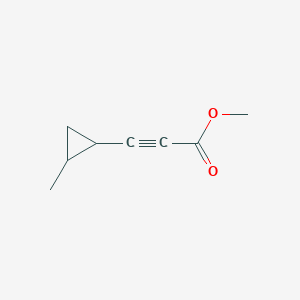
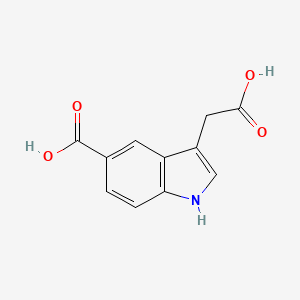
![1-[(2,5-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B13182065.png)
![Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13182070.png)
